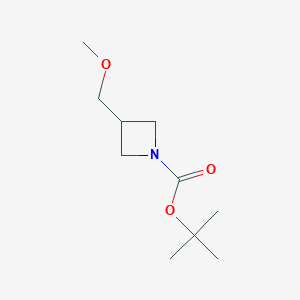
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, also known as 5-Fluoro-3-aminopyrazole or FAP, is a synthetic compound that has been used in a variety of scientific research applications. FAP is a pyrazole derivative and has been found to have a variety of biochemical and physiological effects that make it an attractive compound for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Schiff Bases Synthesis : Utilizing derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes, novel Schiff bases have been synthesized. These compounds, related in structure to 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile, displayed significant antimicrobial activity (Puthran et al., 2019).
Facilitating Chemical Fixation of CO2 : A study involving the reaction of various 2-aminobenzonitriles with CO2, catalyzed by TBA(2)[WO(4)], highlights the potential utility of similar compounds in chemical CO2 fixation processes (Kimura et al., 2012).
Application in Synthesizing Bioactive Molecules
Antimicrobial Activity : Pyrazole derivatives, akin to this compound, have been developed for potential antimicrobial applications. For example, pyrazolo[3,4-b]pyridines have been synthesized and tested for their antibacterial and antifungal properties (El-Borai et al., 2012).
Anticancer Agents : The synthesis of various heterocyclic compounds based on pyrazole scaffolds, similar to the subject compound, has been investigated for their potential as anticancer agents (Metwally et al., 2016).
Novel Methodologies in Organic Synthesis
Fluorous Synthetic Route : A study demonstrates a fluorous synthetic route to produce compounds like this compound. This method involves linking 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag, which can be used to expand compound libraries (Ang et al., 2013).
Synthesis of Fluorinated Pyrazoles : An innovative approach for synthesizing fluorinated pyrazoles, which are relevant to medicinal chemistry and share similarities with this compound, has been described (Surmont et al., 2010).
Propriétés
IUPAC Name |
2-(3-aminopyrazol-1-yl)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQMABBUQGBMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N2C=CC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)


![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)





![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)


